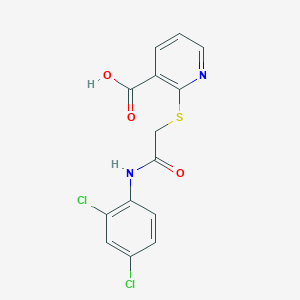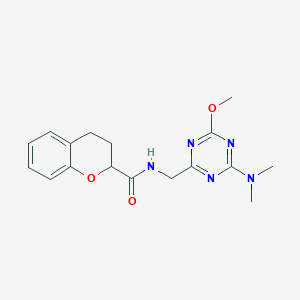![molecular formula C16H12F3N5S2 B2359721 1-methyl-5-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole CAS No. 338414-86-1](/img/structure/B2359721.png)
1-methyl-5-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-5-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole is an intriguing chemical compound with diverse structural components This compound falls under the categories of triazoles and thienopyrazoles, which are known for their wide range of biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-5-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole involves several key steps
Step 1: : The formation of the 1,2,4-triazole ring may involve the reaction of a hydrazine derivative with a suitable aldehyde or ketone in the presence of an acidic catalyst.
Step 2: : The synthesis of the thienopyrazole ring could be achieved by a cyclization reaction involving a thioamide and a diazocarbonyl compound.
Step 3: : Subsequent methylation and trifluoromethylation steps can be carried out using reagents such as methyl iodide and trifluoromethyl iodide, respectively.
Step 4: : The final assembly of the compound can be accomplished through a coupling reaction, possibly facilitated by a palladium catalyst.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, its industrial production would require optimization for scale-up. This could involve continuous flow synthesis, solvent optimization, and the use of more efficient and cost-effective catalysts. Ensuring the purity of the final product through crystallization or chromatography techniques would also be critical in the industrial setting.
化学反应分析
Types of Reactions
1-methyl-5-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole can participate in various chemical reactions, including:
Oxidation: : This compound can undergo oxidation reactions, particularly at the sulfur atom, to form sulfoxides or sulfones.
Reduction: : Reduction reactions may target the triazole or pyrazole rings, altering their electronic properties.
Substitution: : The aromatic rings within the compound are susceptible to electrophilic and nucleophilic substitution reactions, which can introduce new functional groups or modify existing ones.
Common Reagents and Conditions
Oxidizing Agents: : Examples include hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are potential reducing agents.
Substitution Reagents: : Halogens, nitrating agents, and sulfonating agents are commonly used in substitution reactions.
Major Products
The major products from these reactions depend on the specific functional group being targeted. For instance, oxidation of the sulfur atom would yield sulfoxides or sulfones, while substitution reactions could introduce groups such as nitro, sulfonate, or halogen atoms into the aromatic rings.
科学研究应用
1-methyl-5-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole has shown promise in various fields of scientific research:
Chemistry: : This compound can serve as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology: : The compound has potential as a bioactive molecule, potentially exhibiting antimicrobial, antifungal, or anticancer properties due to its structural components.
Medicine: : Given its potential biological activities, this compound may be investigated as a lead compound for the development of new therapeutic agents.
Industry: : In the industrial sector, this compound could be used in the development of new materials, coatings, or as a specialty chemical in various applications.
作用机制
Molecular Targets and Pathways
The exact mechanism of action of 1-methyl-5-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole would depend on its specific application. possible mechanisms could include:
Enzyme Inhibition: : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: : It could interact with specific receptors, altering cellular signaling pathways and modulating biological responses.
DNA Intercalation: : The aromatic rings may enable the compound to intercalate into DNA, potentially disrupting replication or transcription processes.
相似化合物的比较
Similar Compounds
1-methyl-5-phenyl-1H-1,2,4-triazole-3-carboxamide: : Similar triazole structure but lacks the thienopyrazole and trifluoromethyl groups.
4-phenyl-5-thienyl-4H-1,2,4-triazole-3-thiol: : Contains the thienyl and triazole rings, but with different substituents.
1H-pyrazole-3-carboxylic acid: : A simpler pyrazole derivative with different functional groups.
Highlighting Uniqueness
The uniqueness of 1-methyl-5-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole lies in its combination of multiple functional groups, which confer distinctive chemical properties and potential biological activities not found in simpler analogs.
There you go—a comprehensive look at a compound that packs a punch in the world of chemistry and beyond
属性
IUPAC Name |
1-methyl-5-(5-methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)-3-(trifluoromethyl)thieno[2,3-c]pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N5S2/c1-23-14-10(12(22-23)16(17,18)19)8-11(26-14)13-20-21-15(25-2)24(13)9-6-4-3-5-7-9/h3-8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRXYMJAYOJQAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C3=NN=C(N3C4=CC=CC=C4)SC)C(=N1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N4-(4-chlorophenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2359639.png)






![1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(4-bromophenyl)hydrazone]](/img/structure/B2359652.png)
![2-[2-(4-FLUOROPHENYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]-N-(4-PHENYLBUTAN-2-YL)ACETAMIDE](/img/structure/B2359653.png)

![5H,6H,7H-cyclopenta[d]pyrimidine-4-carboxylic acid](/img/structure/B2359656.png)


![N-(benzo[d]thiazol-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2359661.png)
